Cas no 953383-60-3 (2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide)

2-Chloro-N-{3-[4-(dimethylamino)phenyl]propyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position and an extended side chain containing a dimethylamino phenyl moiety. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The dimethylamino group enhances electron-donating properties, while the chloro substituent may influence reactivity or binding affinity. Its well-defined molecular architecture allows for precise modifications in drug discovery or material science applications. The compound’s purity and stability under standard conditions make it suitable for research-scale investigations requiring consistent performance.
2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide structure
953383-60-3 structure
Product Name:2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide
CAS No:953383-60-3
MF:C18H21ClN2O
MW:316.825143575668
CID:6311476
PubChem ID:16889853
Update Time:2025-06-15

2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide
    • 953383-60-3
    • 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
    • AKOS024490634
    • 2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide
    • F5019-0697
    • Z366857802
    • 2-chloro-N-{3-[4-(dimethylamino)phenyl]propyl}benzamide
    • Inchi: 1S/C18H21ClN2O/c1-21(2)15-11-9-14(10-12-15)6-5-13-20-18(22)16-7-3-4-8-17(16)19/h3-4,7-12H,5-6,13H2,1-2H3,(H,20,22)
    • InChI Key: HUPMFFCJOPWIDL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(NCCCC1C=CC(=CC=1)N(C)C)=O

Computed Properties

  • Exact Mass: 316.1342410g/mol
  • Monoisotopic Mass: 316.1342410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide

Professional Introduction to Compound with CAS No. 953383-60-3 and Product Name: 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide

The compound in question, identified by the CAS number 953383-60-3, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. The product name, 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide, provides a detailed structural description, highlighting its molecular architecture and potential functional roles. This introduction aims to delve into the compound's properties, synthesis, applications, and recent advancements in research that underscore its relevance in modern chemical biology.

At the core of understanding this compound lies its molecular structure, which is characterized by a benzamide backbone substituted with a chloro group at the 2-position and an N-terminal amide linked to a propyl chain that is further modified with a dimethylamino group at the 4-position of a phenyl ring. This specific arrangement imparts unique physicochemical properties and biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.

One of the most compelling aspects of 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide is its potential as a pharmacophore in drug design. The presence of both basic (dimethylamino) and acidic (chloro-substituted benzamide) moieties allows for interactions with various biological targets, including enzymes and receptors. Recent studies have demonstrated that such structural motifs are frequently employed in the development of small-molecule inhibitors due to their ability to modulate protein function through precise binding interactions.

In the realm of medicinal chemistry, the synthesis of 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide represents a sophisticated challenge that requires careful consideration of reaction pathways and conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been instrumental in achieving high yields and purity. These techniques not only facilitate the production of the compound but also enable modifications that can enhance its biological activity or selectivity.

Recent research has highlighted the compound's potential in addressing neurological disorders. Studies have indicated that analogs of 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases. The dimethylamino group, in particular, has been shown to enhance binding affinity to certain neurotransmitter receptors, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of structural optimization in fine-tuning pharmacological properties.

The compound's interaction with biological systems also raises interesting questions about its mechanism of action. Preliminary pharmacokinetic studies suggest that 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide exhibits moderate solubility and bioavailability, which are critical factors for drug efficacy. Additionally, its metabolic stability appears to be influenced by the chloro-substituent, which can either prolong or shorten its half-life depending on enzymatic pathways. Understanding these dynamics is essential for designing clinical trials and optimizing dosing regimens.

From a regulatory perspective, compounds like 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide must undergo rigorous evaluation to ensure safety and efficacy before entering clinical use. This involves comprehensive toxicological assessments, including acute toxicity studies, chronic exposure tests, and genotoxicity evaluations. The results of these studies provide critical insights into potential side effects and inform decisions regarding further development or clinical translation.

The integration of computational chemistry and machine learning has revolutionized drug discovery by enabling rapid screening of large libraries of compounds for potential biological activity. In this context, 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide has been subjected to virtual screening using algorithms that predict binding affinities to various targets. These computational approaches have identified promising derivatives with enhanced potency or selectivity, demonstrating the value of interdisciplinary collaboration between experimentalists and computational scientists.

Future directions in research on 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide may include exploring its role in modulating inflammatory pathways or as a scaffold for antiviral agents. The versatility of its molecular framework allows for diverse modifications that could yield novel therapeutic entities with tailored properties. As our understanding of disease mechanisms continues to evolve, compounds like this one will remain at the forefront of efforts to develop innovative treatments.

In conclusion, 2-chloro-N-{3-4-(dimethylamino)phenylpropyl}benzamide (CAS No. 953383-60-3) represents a compelling example of how structural complexity can be leveraged to achieve desired biological outcomes. Its synthesis challenges require advanced chemical techniques, while its potential applications span multiple therapeutic areas. Continued investigation into this compound promises to yield valuable insights into drug design principles and may ultimately contribute to the development of new treatments for human diseases.

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